

Technical Guide: NPD4928 as a Potent Inducer of Ferroptosis via FSP1 Inhibition

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Compound of Interest

Compound Name: NPD4928

Cat. No.: B14755025

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

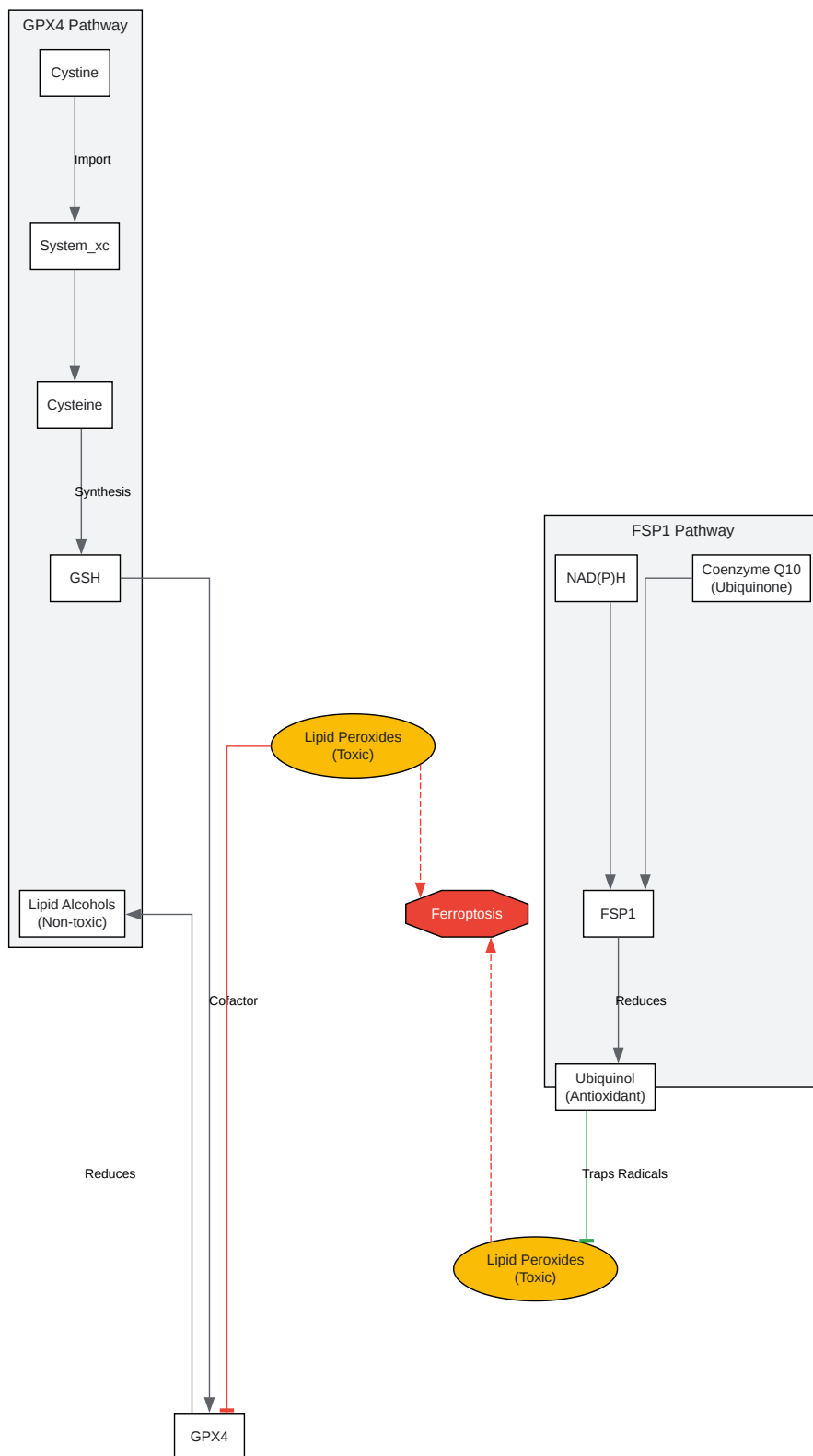
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[1][2] Cellular defense against ferroptosis is primarily mediated by two parallel pathways: the canonical glutathione peroxidase 4 (GPX4) system and the more recently discovered Ferroptosis Suppressor Protein 1 (FSP1) system.[3][4] While GPX4 inhibitors have shown therapeutic potential, some cancer cells exhibit intrinsic or acquired resistance.[5][6] This guide details the role and mechanism of **NPD4928**, a small molecule identified from a chemical library screen, that specifically targets and inhibits FSP1.[5][7] By inhibiting FSP1, **NPD4928** disrupts a key ferroptosis resistance pathway, leading to the accumulation of lipid peroxides and subsequent cell death.[1][8] Critically, **NPD4928** demonstrates potent synergistic cytotoxicity when combined with GPX4 inhibitors, offering a novel therapeutic strategy to overcome ferroptosis resistance in cancer.[3][6] This document provides an in-depth overview of the underlying signaling pathways, quantitative data on its synergistic effects, and detailed experimental protocols for its investigation.

The Dual Defense System Against Ferroptosis

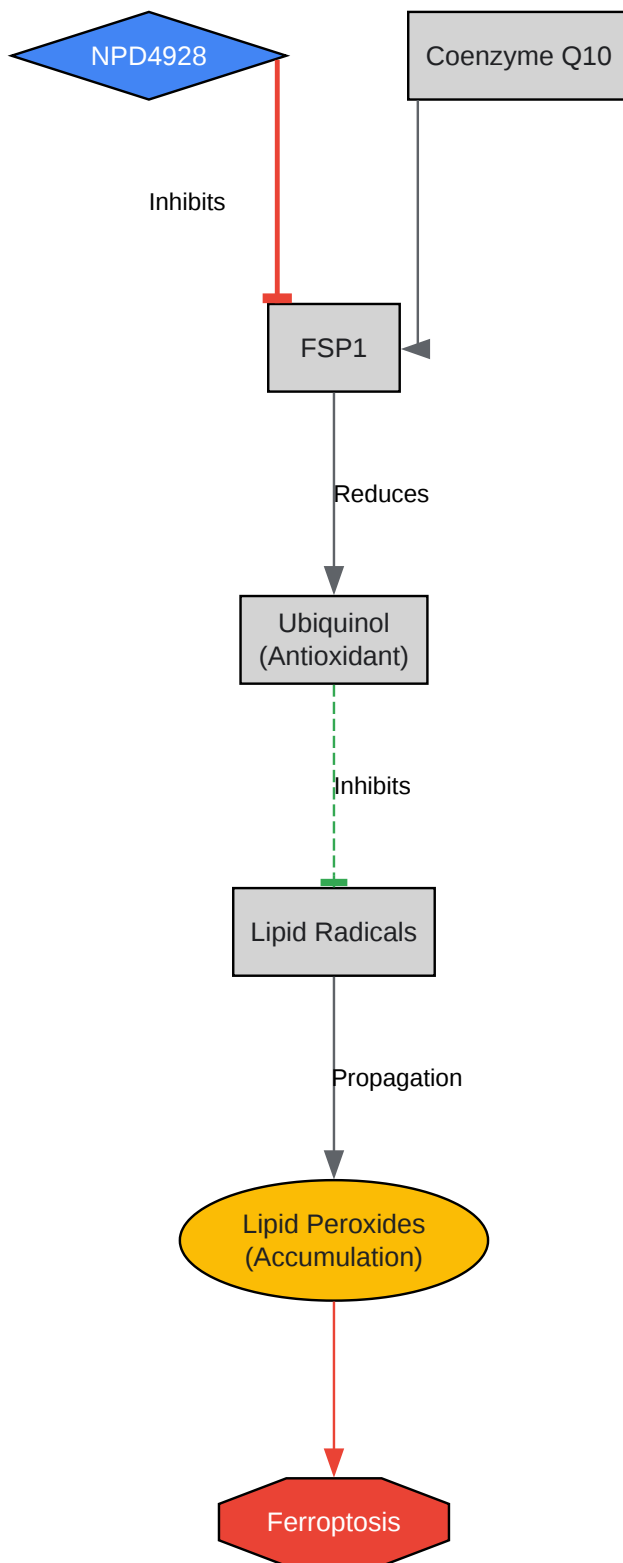
Cells have evolved two independent but complementary systems to protect themselves from lipid peroxidation and ferroptosis. Understanding these pathways is critical to appreciating the mechanism of **NPD4928**.

- The Canonical GPX4 Pathway: This is the primary defense mechanism.^[4] The system xc-transporter imports cystine, which is converted to cysteine and used to synthesize glutathione (GSH).^[2] GPX4, a selenium-containing enzyme, then utilizes GSH to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation.^{[8][9]}
- The FSP1-CoQ10 Pathway: Discovered as a parallel, GPX4-independent anti-ferroptotic system, FSP1 (also known as AIFM2) is an NAD(P)H-dependent oxidoreductase.^{[3][10]} At the plasma membrane, FSP1 reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced, antioxidant form, ubiquinol.^{[11][12]} Ubiquinol acts as a potent radical-trapping antioxidant that halts the propagation of lipid peroxidation.^{[3][10]}

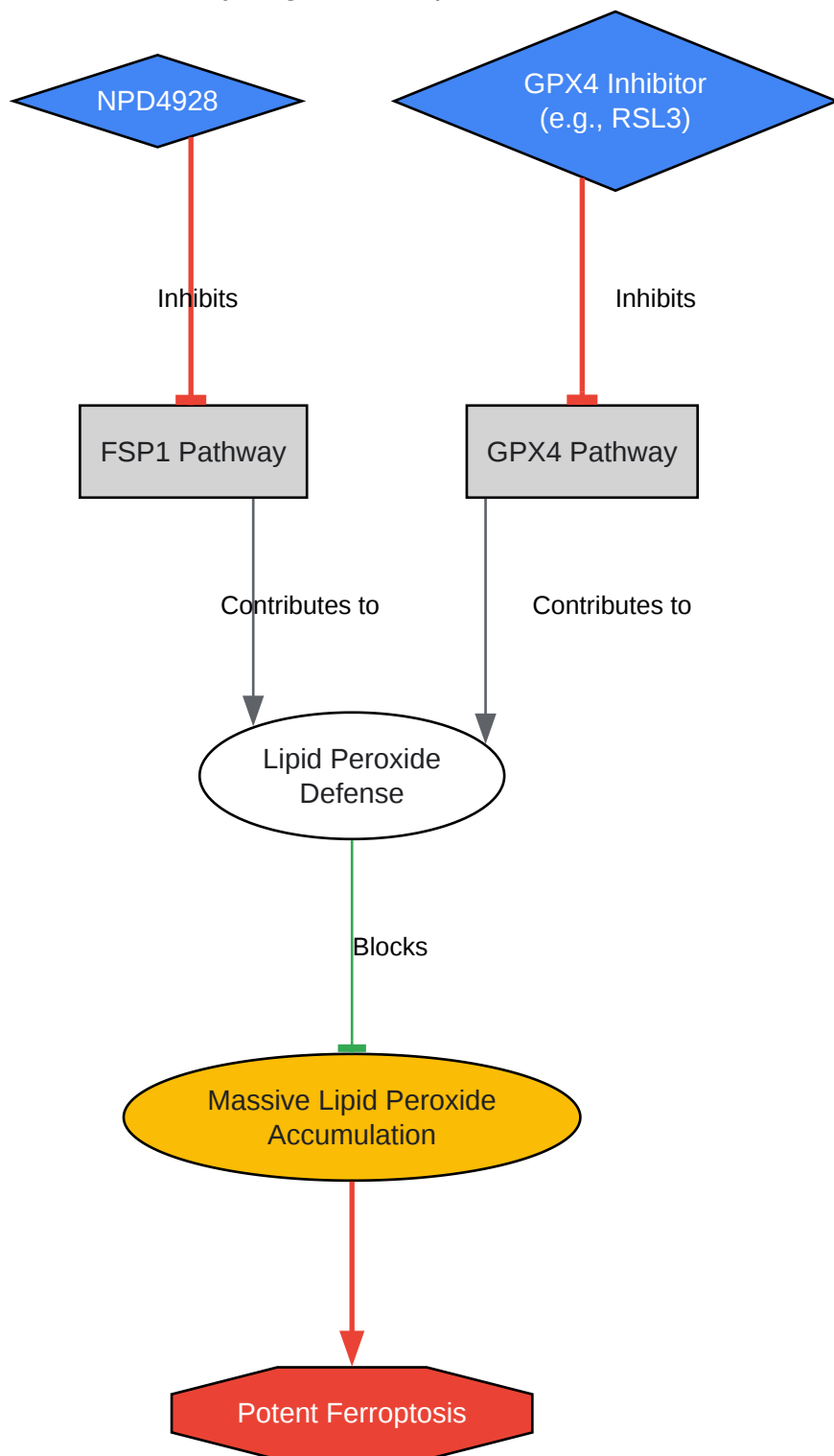
Dual Pathways of Ferroptosis Suppression

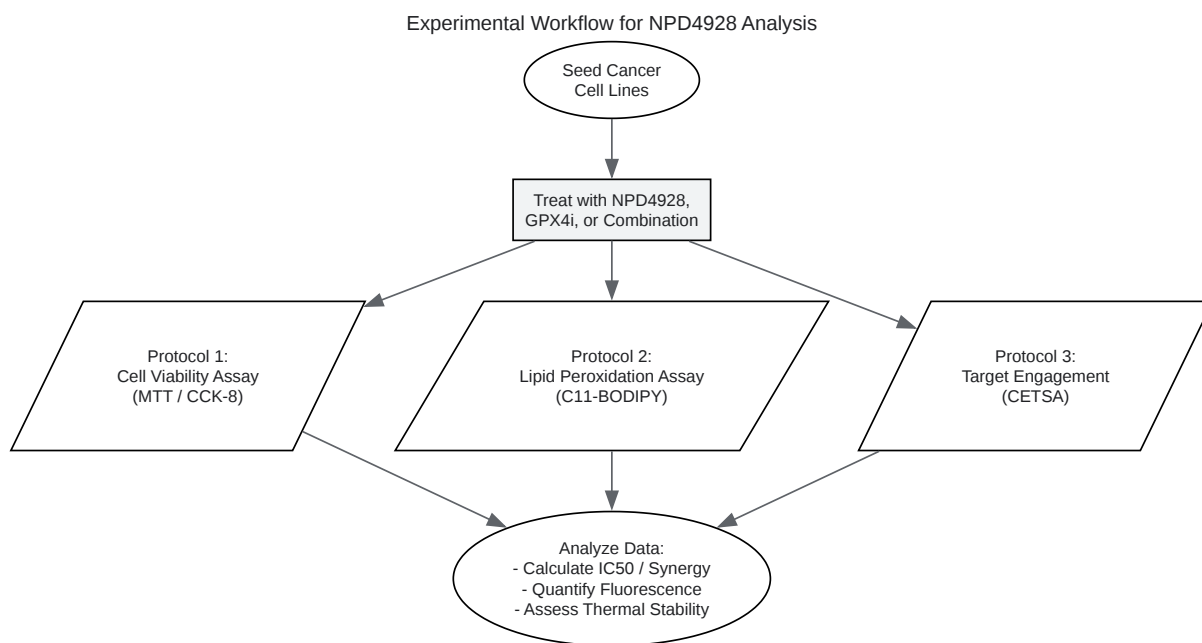


NPD4928 Mechanism of Action



Synergistic Ferroptosis Induction





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